molecular formula C22H25Mn3N2O8-3 B13393326 2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate

2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate

Cat. No.: B13393326
M. Wt: 610.3 g/mol
InChI Key: MAFGPDWFRWXFGZ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate is a complex organic compound that features a manganese ion coordinated with a phenolate ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate typically involves the reaction of manganese acetate with a Schiff base ligand derived from 2,4-dimethoxybenzaldehyde and ethylenediamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors for the reflux process and large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The manganese center can participate in redox reactions, where it can be oxidized or reduced.

    Substitution: The phenolate ligand can undergo substitution reactions, where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under mild to moderate conditions.

Major Products

    Oxidation: The major products are typically oxidized forms of the manganese center.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions, including oxidation and polymerization reactions. Its unique structure allows it to facilitate these reactions efficiently.

Biology

In biological research, this compound can be used to study the effects of manganese complexes on biological systems. It may also serve as a model compound for understanding the behavior of similar complexes in biological environments.

Medicine

In medicine, manganese complexes are investigated for their potential therapeutic applications, including their use as contrast agents in magnetic resonance imaging (MRI) and as potential drugs for treating diseases related to manganese deficiency.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced catalytic activity or improved stability.

Mechanism of Action

The mechanism of action of this compound involves the coordination of the manganese ion with the phenolate ligand. This coordination allows the manganese center to participate in various chemical reactions, including redox and substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxy-6-methylbenzoic acid
  • 2,2-Dimethoxy-2-phenylacetophenone

Uniqueness

What sets 2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate apart from similar compounds is its unique coordination environment around the manganese center. This unique structure imparts specific chemical properties that make it particularly effective in catalysis and other applications.

Properties

Molecular Formula

C22H25Mn3N2O8-3

Molecular Weight

610.3 g/mol

IUPAC Name

2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate

InChI

InChI=1S/C20H24N2O6.C2H4O2.3Mn/c1-25-13-7-17(23)15(19(9-13)27-3)11-21-5-6-22-12-16-18(24)8-14(26-2)10-20(16)28-4;1-2(3)4;;;/h7-12,23-24H,5-6H2,1-4H3;1H3,(H,3,4);;;/p-3

InChI Key

MAFGPDWFRWXFGZ-UHFFFAOYSA-K

Canonical SMILES

CC(=O)[O-].COC1=CC(=C(C(=C1)OC)C=NCCN=CC2=C(C=C(C=C2OC)OC)[O-])[O-].[Mn].[Mn].[Mn]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.